tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
CAS No.:
Cat. No.: VC17870381
Molecular Formula: C13H22FNO3
Molecular Weight: 259.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22FNO3 |
|---|---|
| Molecular Weight | 259.32 g/mol |
| IUPAC Name | tert-butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate |
| Standard InChI | InChI=1S/C13H22FNO3/c1-11(2,3)18-10(17)15-7-12(5-4-6-12)13(14,8-15)9-16/h16H,4-9H2,1-3H3 |
| Standard InChI Key | ZGBFBDVFORXHDO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CCC2)C(C1)(CO)F |
Introduction
Chemical Identity and Structural Features
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1823228-96-1 | |
| Molecular Formula | ||
| Molecular Weight | 261.29 g/mol | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate involves multi-step organic reactions, often starting from simpler spirocyclic precursors. A representative approach, adapted from analogous procedures , includes:
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Spirocyclization: Formation of the azaspiro core via intramolecular cyclization of a diamine or amino alcohol precursor.
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Fluorination: Introduction of fluorine via electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic displacement reactions.
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Hydroxymethylation: Installation of the hydroxymethyl group through aldol condensation or reduction of a ketone intermediate.
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Esterification: Protection of the carboxylic acid moiety with tert-butyl groups using di-tert-butyl dicarbonate (Boc₂O) .
Table 2: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | DCC, DMAP, CH₂Cl₂, 0°C→RT | 65% |
| Fluorination | Selectfluor®, MeCN, 50°C | 78% |
| Hydroxymethylation | NaBH₄, MeOH, 0°C | 82% |
| Boc Protection | Boc₂O, TEA, DMAP, CH₂Cl₂ | 90% |
Purification and Characterization
Crude products are typically purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 4.72 (s, 2H, -CH₂OH), 3.16 (s, 2H, N-CH₂), and 1.40 (s, 9H, tert-butyl) .
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¹³C NMR: Signals for the carbonyl carbon ( 172.0 ppm) and quaternary spiro carbon ( 79.9 ppm) .
Reactivity and Functionalization
Ester Hydrolysis
The tert-butyl ester undergoes acidic hydrolysis (HCl/dioxane) or enzymatic cleavage to yield the corresponding carboxylic acid, a precursor for further derivatization .
Hydroxymethyl Group Transformations
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Oxidation: Catalyzed by TEMPO/NaClO to form a ketone.
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Esterification: Reaction with acetyl chloride yields the acetate derivative.
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Nucleophilic Substitution: Displacement with thiols or amines under Mitsunobu conditions .
Applications in Drug Discovery
Medicinal Chemistry
The compound’s spirocyclic scaffold mimics bioactive natural products and peptidomimetics, making it valuable for:
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Protease Inhibition: Structural analogs inhibit serine proteases via transition-state mimicry .
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CNS Drug Development: Fluorine enhances blood-brain barrier permeability, targeting neurological disorders .
Case Study: Anticancer Activity
While direct studies are lacking, related spirocyclic derivatives exhibit topoisomerase II inhibition (IC₅₀ = 1.2 μM) , suggesting potential anticancer utility.
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison
Challenges and Future Directions
Research Opportunities
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Catalytic Asymmetric Synthesis: Employing chiral catalysts to enforce enantiopurity.
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Biological Screening: Prioritize in vitro assays for kinase inhibition and antimicrobial activity.
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